9-beta-D-Arabinosyladenine

Descripción general

Descripción

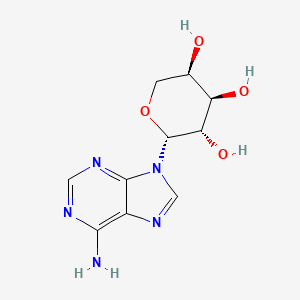

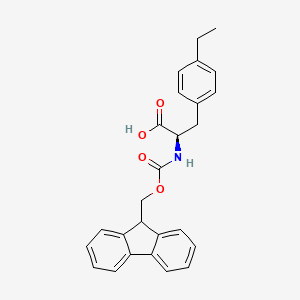

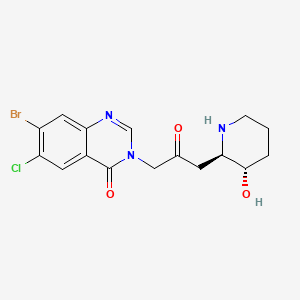

9-beta-D-Arabinosyladenine is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9-beta-D-Arabinosyladenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-beta-D-Arabinosyladenine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA Strand Elongation Inhibition : ara-A inhibits DNA replication through its incorporation into the elongating DNA strand by DNA polymerase-beta. This incorporation acts as a relative chain terminator, with the effects being sequence-specific and reversible under certain conditions (Ohno et al., 1989).

Cell Growth and Multiplication : In mouse fibroblasts, ara-A permits cell enlargement but sharply inhibits cell multiplication. It significantly inhibits DNA synthesis and affects the cloning capacity of cultures, with a slight impact on protein synthesis (Doering et al., 1966).

Antiviral Properties : ara-A and its derivatives, found in natural sources like the gorgonian Eunicella cavolini, are known for their potent antiviral activities. This discovery highlights the potential of ara-A as a natural antiviral agent (Cimino et al., 1984).

Effect on Protein Synthesis in Parasites : In the rodent malaria parasite Plasmodium berghei, ara-A inhibits protein synthesis and induces changes in gene expression, reflecting its potential in antimalarial therapy (Ilan et al., 1977).

Herbicidal Activity : Produced by a species of Streptomyces (S. herbaceus), ara-A exhibits potent herbicidal activity against specific plants, suggesting its utility in agriculture (Awaya et al., 1979).

Therapeutic Effects in Leukemia : Combination treatments involving ara-A have shown effectiveness in therapy for mice with intracerebral leukemia, indicating its therapeutic potential in cancer treatment (Lee et al., 1977).

RNA Metabolism Impact : ara-A impacts RNA metabolism by inhibiting RNA synthesis in cells and affecting the functioning of RNA polymerases. This unique property differentiates it from other nucleosides like arabinosylcytosine (Huang & Plunkett, 1991).

Synthesis and Evaluation as Antivirals : Derivatives of ara-A have been synthesized and evaluated for their antiviral activity, showing efficacy against various DNA viruses (Revankar et al., 1975).

Inhibition of Herpesvirus DNA Synthesis : ara-A inhibits DNA synthesis in herpesvirus-infected cells, demonstrating its potential in treating herpesvirus infections (Müller et al., 1977).

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYAXTGSPRHBFB-UHTZMRCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)oxane-3,4,5-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)

![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)

![2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B7838664.png)

![2-{[(E)-[(2-Amino-1,3-thiazol-4-YL)[(2-methyl-4-oxo-1-sulfoazetidin-3-YL)carbamoyl]methylidene]amino]oxy}-2-methylpropanoic acid](/img/structure/B7838690.png)

![(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-1-ium-2-carboxylate](/img/structure/B7838697.png)